

Theoretical and Computational Insights into Perylene Red: A Technical Guide

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Compound of Interest		
Compound Name:	Perylene Red	
Cat. No.:	B1679657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylene Red, a derivative of perylene diimide, is a high-performance organic pigment and fluorescent dye known for its exceptional photostability, high quantum yield, and vibrant red hue.[1][2] Its unique photophysical properties, stemming from its extended π -conjugated system, have led to its application in a wide range of fields, including organic electronics, photovoltaics, and increasingly, as a fluorescent probe in biological imaging.[3][4] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to understand and predict the properties of **Perylene Red**, alongside detailed experimental protocols for its characterization and application.

Core Physicochemical Properties

Perylene Red, with the CAS number 123174-58-3, is chemically known as N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic Diimide.[5] Its molecular structure, characterized by a planar perylene core and bulky substituents, dictates its solubility and intermolecular interactions, which in turn influence its photophysical behavior in different environments.[6]

Data Presentation: Photophysical Properties



The photophysical properties of **Perylene Red** are central to its functionality. The following tables summarize key quantitative data for **Perylene Red** and the parent Perylene molecule for comparison.

Table 1: Photophysical Data of **Perylene Red** (CAS 123174-58-3)

Property	Value	Solvent/Conditions	Reference(s)
Absorption Maximum (λmax)	465 nm	Not specified	[6]
510 nm	Chloroform	[7]	
Emission Maximum (λem)	612 nm	Not specified	[6]
602 nm	Chloroform	[7]	
Fluorescence Lifetime (τ)	5.98 ns	Chloroform	[7]

Table 2: Photophysical Data of Perylene (Parent Compound)

Property	Value	Solvent/Conditions	Reference(s)
Absorption Maximum (λmax)	435.75 nm	Cyclohexane	[8]
Molar Extinction Coefficient (ε)	38,500 cm-1M-1	Cyclohexane (at 435.75 nm)	[8]
Emission Maximum (λem)	~440 nm	Cyclohexane	[9]
Fluorescence Quantum Yield (ΦF)	0.94	Cyclohexane	[9]

Theoretical and Computational Methodologies



Computational chemistry plays a pivotal role in elucidating the electronic structure and predicting the photophysical properties of **Perylene Red**. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[10][11]

Protocol for TD-DFT Calculation of Absorption Spectrum

This protocol outlines the steps to calculate the absorption spectrum of **Perylene Red** using the Gaussian 09 software package.

- Geometry Optimization:
 - The first step is to obtain the optimized ground-state geometry of the Perylene Red molecule.
 - Method: Density Functional Theory (DFT).
 - Functional: B3LYP is a commonly used hybrid functional.[12]
 - Basis Set: 6-31G(d) is a suitable basis set for organic molecules.[12]
 - Solvent Model: The Polarizable Continuum Model (PCM) can be used to simulate the solvent environment (e.g., chloroform).
 - Gaussian 09 Keywords:#p opt b3lyp/6-31g(d) scrf=(pcm,solvent=chloroform)
- Excited State Calculation:
 - Using the optimized geometry, a single-point TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths.
 - Method: Time-Dependent Density Functional Theory (TD-DFT).
 - Functional and Basis Set: Same as the geometry optimization.
 - Number of States: It is advisable to calculate a sufficient number of excited states to cover the visible region of the spectrum (e.g., nstates=10).[12]



- Gaussian 09 Keywords:#p td=(nstates=10) b3lyp/6-31g(d) scrf=(pcm,solvent=chloroform) geom=check guess=read
- Spectrum Generation:
 - The calculated excitation energies (in eV) and oscillator strengths are used to generate a
 theoretical absorption spectrum. The energies are converted to wavelengths (nm), and the
 oscillator strengths are related to the intensity of the absorption peaks.

Experimental Protocols

Accurate experimental characterization is crucial to validate computational predictions and to understand the behavior of **Perylene Red** in real-world applications.

Protocol for Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The integrating sphere method is a reliable technique for its determination.[13][14][15] [16][17]

- Sample and Reference Preparation:
 - Prepare a dilute solution of Perylene Red in a suitable solvent (e.g., chloroform) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
 - Prepare a blank sample containing only the solvent.
- Integrating Sphere Setup:
 - Mount the integrating sphere in the spectrofluorometer.
 - Use a sample holder that allows for both direct and indirect illumination of the sample.
- Measurement Procedure:
 - Blank Measurement (Indirect Illumination): Place the blank cuvette in the "OUT" position (indirect illumination) and record the spectrum. This measures the scattering from the sphere itself.



- Blank Measurement (Direct Illumination): Place the blank cuvette in the "IN" position (direct illumination) and record the spectrum. This measures the scattering from the solvent and cuvette.
- Sample Measurement (Indirect Illumination): Place the sample cuvette in the "OUT" position and record the spectrum. This measures the fluorescence of the sample.
- Sample Measurement (Direct Illumination): Place the sample cuvette in the "IN" position and record the spectrum. This measures the transmitted and scattered excitation light.
- Data Analysis:
 - The quantum yield is calculated by the software accompanying the instrument, which
 integrates the areas of the emission and scattering peaks from the different
 measurements.

Protocol for Cellular Plasma Membrane Imaging

Perylene derivatives are valuable tools for wash-free imaging of cell plasma membranes.[4][18]

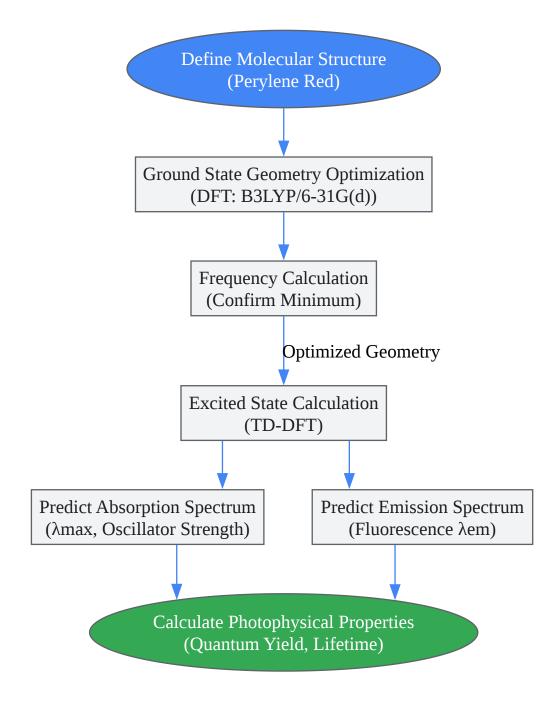
- Cell Culture:
 - Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.
- Probe Preparation:
 - Prepare a stock solution of a suitable amphiphilic Perylene Red derivative in a biocompatible solvent like DMSO.
 - Dilute the stock solution in cell culture medium to the final working concentration.
- Cell Staining:
 - Remove the culture medium from the cells and add the medium containing the Perylene
 Red probe.



- Incubate the cells for a specific period to allow the probe to incorporate into the plasma membrane.
- · Imaging:
 - Wash the cells with fresh culture medium to remove any unbound probe.
 - Image the cells using a fluorescence microscope equipped with the appropriate filter set for Perylene Red (excitation and emission wavelengths).

Mandatory Visualizations Computational Workflow for Photophysical Property Prediction



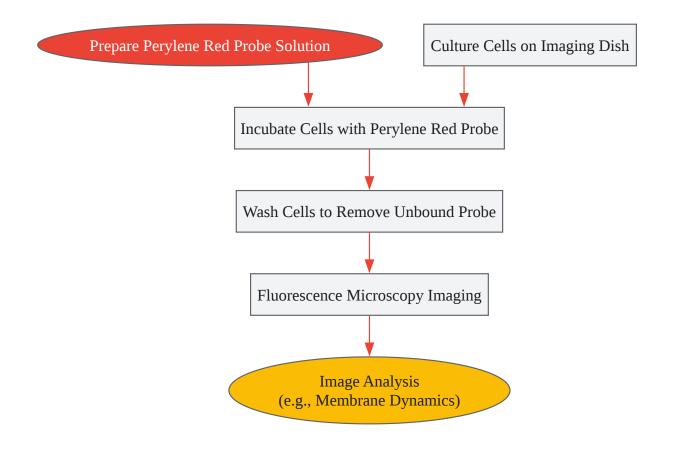


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Caption: Workflow for the computational prediction of **Perylene Red**'s photophysical properties.

Experimental Workflow for Cellular Imaging

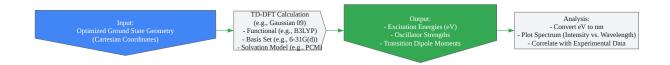




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Caption: Experimental workflow for using **Perylene Red** as a fluorescent probe for cellular imaging.

Logical Relationship in TD-DFT Calculations



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Caption: Logical flow of a Time-Dependent Density Functional Theory (TD-DFT) calculation.

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